2-Oxo-2,3-dihydropyridine-4-carboxylic acid
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Overview
Description
2-Oxo-2,3-dihydropyridine-4-carboxylic acid is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by a pyridine ring with a keto group at the 2-position and a carboxylic acid group at the 4-position. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2,3-dihydropyridine-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis of the resulting mixture of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitrile and 2-oxo-4-cyano-1,2-dihydropyridine-3-carboxamide . This method yields the desired acid in good yields.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by employing a one-pot synthesis approach. This involves heating 4-oxoalkane-1,1,2,2-tetracarbonitriles in ethyl acetate in the presence of water, followed by evaporation of the reaction mixture under reduced pressure and hydrolysis of the residue in 40% aqueous sodium hydroxide . This method provides a high yield of this compound, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-2,3-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including hydrolysis, alkylation, and condensation reactions.
Common Reagents and Conditions:
Hydrolysis: The compound can be hydrolyzed using aqueous sodium hydroxide to yield the corresponding carboxylic acid.
Alkylation: It reacts with alkyl halides in the presence of a base to form alkylated derivatives.
Condensation: It can undergo condensation reactions with active methylene nitriles to form various derivatives.
Major Products: The major products formed from these reactions include 3-carbamoyl-2-oxo-1,2-dihydropyridine-4-carboxylic acids and other functionalized pyridine derivatives .
Scientific Research Applications
2-Oxo-2,3-dihydropyridine-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Oxo-2,3-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of checkpoint kinase 1 (CHK1) and acetyl-CoA-carboxylase (ACC), which are involved in cell cycle regulation and fatty acid metabolism, respectively . The compound’s ability to inhibit these enzymes makes it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
- 2-Oxo-1,2-dihydropyridine-3-carboxylic acid
- 2-Oxo-4-cyano-1,2-dihydropyridine-3-carboxamide
- 2-Oxo-1,2-dihydropyridine-3,4-dicarbonitrile
Uniqueness: Compared to its analogs, 2-Oxo-2,3-dihydropyridine-4-carboxylic acid is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry.
Properties
Molecular Formula |
C6H5NO3 |
---|---|
Molecular Weight |
139.11 g/mol |
IUPAC Name |
2-oxo-3H-pyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H5NO3/c8-5-3-4(6(9)10)1-2-7-5/h1-2H,3H2,(H,9,10) |
InChI Key |
SLWKUVKKTFKILI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC=NC1=O)C(=O)O |
Origin of Product |
United States |
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